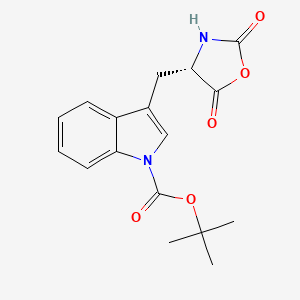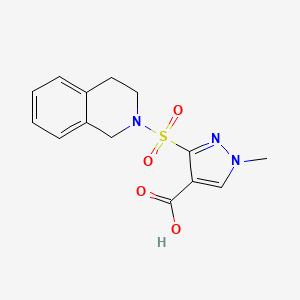
4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a nitrobenzene sulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3-methylphenyl with 2-nitrobenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products Formed
Substitution: 4-Amino-3-methylphenyl 2-nitrobenzene-1-sulfonate.
Reduction: 4-Chloro-3-methylphenyl 2-aminobenzene-1-sulfonate.
Oxidation: 4-Chloro-3-carboxyphenyl 2-nitrobenzene-1-sulfonate.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenyl 2-aminobenzene-1-sulfonate: Similar structure but with an amino group instead of a nitro group.
4-Chloro-3-methylphenyl 2-hydroxybenzene-1-sulfonate: Contains a hydroxy group instead of a nitro group.
4-Chloro-3-methylphenyl 2-methoxybenzene-1-sulfonate: Features a methoxy group in place of the nitro group.
Uniqueness
4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate is unique due to the combination of its chloro, methyl, and nitrobenzene sulfonate groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific reduction reactions that are not possible with the amino or hydroxy analogs, making it a valuable compound for targeted applications in research and industry.
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5S/c1-9-8-10(6-7-11(9)14)20-21(18,19)13-5-3-2-4-12(13)15(16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGYNPFOJNTSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2655390.png)
![6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2655392.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)

![4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide](/img/structure/B2655400.png)

![N-(4-PHENYLBUTAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2655406.png)

![Acetamide, N-[4-(3-piperidinyl)phenyl]-](/img/structure/B2655408.png)


![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)
